BRM/BRG1 ATP Inhibitor-3 is a compound that targets the ATPase activity of the BRG1 and BRM proteins, which are critical components of the SWI/SNF chromatin remodeling complex. This complex plays a vital role in regulating gene expression by altering chromatin structure, thereby influencing accessibility to transcription factors and other regulatory proteins. The inhibition of BRG1 and BRM has been shown to have significant implications in various cancers, particularly in acute myeloid leukemia and brain cancers.
BRM/BRG1 ATP Inhibitor-3 falls under the category of small molecule inhibitors targeting chromatin remodeling complexes. Specifically, it is classified as an ATPase inhibitor due to its ability to disrupt the ATP hydrolysis function of BRG1 and BRM, which is essential for their chromatin remodeling activities .
The synthesis of BRM/BRG1 ATP Inhibitor-3 involves a multi-step organic synthesis process. While specific synthetic pathways are proprietary, general methods typically include:
Technical details regarding the specific reagents and conditions used in the synthesis may vary based on proprietary methodologies employed by research institutions or pharmaceutical companies.
The molecular structure of BRM/BRG1 ATP Inhibitor-3 features a complex arrangement that includes multiple functional groups designed to enhance its interaction with the ATP-binding sites of BRG1 and BRM.
While precise structural data may not be publicly available due to proprietary restrictions, studies indicate that the compound's design focuses on optimizing hydrophobic interactions and hydrogen bonding with the target enzymes, crucial for effective inhibition .
BRM/BRG1 ATP Inhibitor-3 primarily undergoes reversible binding reactions with the ATPase domains of BRG1 and BRM. The binding inhibits their enzymatic activity, leading to altered chromatin dynamics.
The inhibitor's mechanism involves competitive inhibition where it competes with ATP for binding at the active site. This competitive nature is critical for its efficacy in reducing the activity of these chromatin remodelers, thus impacting gene expression profiles associated with tumorigenesis .
The mechanism of action for BRM/BRG1 ATP Inhibitor-3 involves:
Research indicates that treatment with this inhibitor can lead to significant changes in gene expression profiles across various cancer cell lines, demonstrating its potential as a therapeutic agent .
Relevant data regarding these properties can be derived from experimental studies focusing on compound characterization during development phases .
BRM/BRG1 ATP Inhibitor-3 has several applications in scientific research:
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: